molecular formula C25H23N3O2 B2585325 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-naphthamide CAS No. 1421517-51-2

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-naphthamide

Cat. No. B2585325
CAS RN: 1421517-51-2
M. Wt: 397.478
InChI Key: YHEMQOBBWATTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-naphthamide is a chemical compound that is used in scientific research. It is a small molecule inhibitor of a protein called MDM2, which is involved in the regulation of the tumor suppressor protein p53. The inhibition of MDM2 by N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-naphthamide has potential applications in cancer therapy.

Scientific Research Applications

Heterocyclic Naphthalimides in Medicinal Applications

Naphthalimide compounds, including structures similar to N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-naphthamide, are key nitrogen-containing aromatic heterocycles. Their large conjugated planar structure allows them to interact with biological molecules, showing potential in medicinal applications. Naphthalimide derivatives exhibit extensive potential in treating various diseases, including cancer, and are actively explored for their anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant properties. They are also investigated as artificial ion receptors, fluorescent probes, diagnostic agents, and pathologic probes for cell imaging (Gong et al., 2016).

Environmental Impact and Biodegradation

Regarding the environmental impact and biodegradation of naphthalene and its derivatives, microbial degradation is a major mechanism for the ecological recovery of sites contaminated by polycyclic aromatic hydrocarbons (PAHs), including naphthalene. Research has provided insights into the genetic regulation of naphthalene degradation pathways, highlighting the role of microorganisms in mitigating environmental pollution (Peng et al., 2008).

Applications in Corrosion Inhibition

Naphthalimide derivatives have also been explored for their applications in corrosion inhibition. Due to their ability to form strong chelating complexes with metallic atoms, these compounds serve as excellent anticorrosive materials in various conditions, protecting metals from corrosion in aqueous environments and coatings (Verma et al., 2021).

Cancer Therapy and DNA Intercalation

Naphthalimide compounds are potent DNA intercalators and have been targeted for cancer therapy due to their ability to bind to DNA and interfere with cellular functions. The structural modifications of naphthalimide compounds significantly affect their DNA binding properties and antitumor activity, making them promising candidates for novel anticancer drugs (Tandon et al., 2017).

properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c29-24(21-15-7-9-17-8-1-4-12-19(17)21)26-16-23-20-13-5-6-14-22(20)25(30)28(27-23)18-10-2-3-11-18/h1,4-9,12-15,18H,2-3,10-11,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEMQOBBWATTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-naphthamide

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